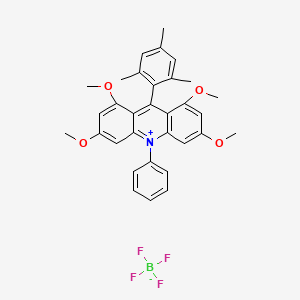9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate
CAS No.:
Cat. No.: VC16494122
Molecular Formula: C32H32BF4NO4
Molecular Weight: 581.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C32H32BF4NO4 |
|---|---|
| Molecular Weight | 581.4 g/mol |
| IUPAC Name | 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1 |
| Standard InChI Key | GLOGMOOUAAIASZ-UHFFFAOYSA-N |
| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound belongs to the acridinium salt family, characterized by a planar heteroaromatic acridinium core substituted with electron-donating methoxy groups and bulky aryl substituents. The mesityl (2,4,6-trimethylphenyl) and phenyl groups at positions 9 and 10, respectively, introduce steric hindrance and electronic modulation, which are critical for its photophysical behavior .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1965330-61-3 | |
| Molecular Formula | C₃₂H₃₂BF₄NO₄ | |
| Molecular Weight | 581.41 g/mol | |
| Appearance | Powder or crystals | |
| Purity (Commercial) | ≥95% |
The tetrafluoroborate (BF₄⁻) counterion ensures solubility in polar organic solvents while maintaining ionic stability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this acridinium salt typically involves a two-step strategy:
-
Aryne-Imine-Aryne Coupling: A modified Kobayashi aryne precursor (o-bromophenol derivatives) reacts with imines under anhydrous conditions to form the acridane skeleton .
-
Oxidation to Acridinium Salt: The intermediate acridane is oxidized using chemical oxidants (e.g., tetrafluoroboric acid) to yield the final tetrafluoroborate salt .
This method, reported by Fukuzumi and coworkers, offers a scalable alternative to traditional multistep routes, achieving yields comparable to transition-metal-mediated syntheses .
Industrial Production
Commercial suppliers such as Sigma-Aldrich and Chongqing Chemdad Co., Ltd., produce the compound at scale, with typical batch sizes ranging from 250 mg to multi-gram quantities . The purity of industrial batches exceeds 95%, as verified by HPLC and NMR .
Physicochemical and Photophysical Properties
Stability and Solubility
The compound exhibits exceptional thermal and chemical stability, tolerating temperatures up to 200°C without decomposition . It is soluble in dichloromethane, acetonitrile, and dimethyl sulfoxide but insoluble in nonpolar solvents like hexane .
Photophysical Characteristics
Table 2: Key Photophysical Data
| Property | Value | Source |
|---|---|---|
| Absorption λ<sub>max</sub> | 365 nm (in CH₃CN) | |
| Emission λ<sub>max</sub> | 450 nm | |
| Excited-State Lifetime (τ) | 12.3 ns | |
| E<sub>1/2</sub>(PC*/PC⁻) | +2.15 V vs SCE |
Catalytic Applications
Photoredox Catalysis
As reported by Nicewicz and coworkers, this acridinium salt catalyzes cation-radical accelerated reactions, such as nucleophilic aromatic substitutions (SNAr) . For example, in the substitution of methoxyarenes with cyanide ions, the catalyst generates aryl cation radicals, facilitating bond cleavage and subsequent cyanidation with >90% yield .
Advantages Over Metal-Based Catalysts
-
Cost-Effectiveness: Eliminates reliance on precious metals like ruthenium or iridium .
-
Tunability: Methoxy and aryl substituents allow fine-tuning of redox potentials .
-
Oxygen Tolerance: Operates efficiently under aerobic conditions, unlike many metal complexes .
Recent Research and Developments
Mechanistic Insights
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | 95% | 250 mg | $1,200 |
| Fisher Scientific | 95% | 250 mg | $1,150 |
| Chongqing Chemdad Co. | Technical | Bulk | Quote-based |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume